molecular formula C8H5ClFN3 B13673891 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine

4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine

Cat. No.: B13673891
M. Wt: 197.60 g/mol
InChI Key: CZYQIUAUGKGFPE-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at positions 4 and 7, respectively, and a methyl group at position 2 on the pyrido[4,3-d]pyrimidine scaffold. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of robust catalysts can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a therapeutic agent, particularly in targeting specific molecular pathways .

Properties

Molecular Formula

C8H5ClFN3

Molecular Weight

197.60 g/mol

IUPAC Name

4-chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H5ClFN3/c1-4-12-6-2-7(10)11-3-5(6)8(9)13-4/h2-3H,1H3

InChI Key

CZYQIUAUGKGFPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC=C2C(=N1)Cl)F

Origin of Product

United States

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